3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
Description
Properties
IUPAC Name |
4-amino-3-(2-aminoethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-1-2-9-4(6(8)12)3-5(10)11/h4,9H,1-3,7H2,(H2,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNTVPOQWOVDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound can be synthesized by introducing an aminoethyl group onto a β-alanine backbone or by modifying a propanoic acid derivative with an aminoethyl amine. The key steps include:
- Step 1: Activation of the carboxylic acid group or halogenation of the propanoic acid derivative to facilitate nucleophilic substitution.
- Step 2: Nucleophilic attack by 2-aminoethylamine or a protected derivative to form the aminoethylamino linkage.
- Step 3: Purification and isolation of the product, often involving chromatographic techniques to achieve high purity.
Specific Synthetic Approaches
One of the most detailed synthetic approaches is inspired by the preparation of 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives incorporating amino acids with polar and non-polar side chains, which share structural similarities with the target compound. This method involves:
- Two-step nucleophilic substitution of chlorine atoms on cyanuric chloride to introduce amino acid substituents, including aminoethyl groups.
- Use of aqueous sodium bicarbonate or sodium carbonate as a reaction medium to promote environmentally friendly conditions.
- Optimization of reaction conditions such as temperature (reflux), reaction time (7-24 hours), and solvent choice (water or 1,4-dioxane) depending on the polarity of the amino acid substituent.
This approach yields high purity and satisfactory yields for amino acid derivatives analogous to 3-[(2-aminoethyl)amino]-3-carbamoylpropanoic acid.
Reaction Conditions and Their Impact
The choice of reaction environment significantly affects yield and purity:
| Amino Acid Type | Reaction Medium | Base Used | Typical Yield (%) | Purity of Crude Product (%) |
|---|---|---|---|---|
| Non-polar (e.g., Ala, Trp) | Water with sodium carbonate | Sodium carbonate | 73–99 | 87–96.8 |
| Polar (e.g., Ser, Thr, Asn, Gln) | Water with sodium bicarbonate | Sodium bicarbonate | 56–87 | 22–92.6 |
| Tyrosine derivatives | 1,4-dioxane with triethylamine | Triethylamine | 29–31 | 21.6–49.7 |
Table 1: Summary of Reaction Conditions and Outcomes for Amino Acid Derivatives
The water-based reactions with sodium carbonate or bicarbonate are preferred for their green chemistry benefits, shorter reaction times, and higher yields and purities compared to organic solvents.
Purification Techniques
- Semi-preparative reversed-phase C18 liquid chromatography (RP-C18 LC) is employed for isolation and purification.
- Purification typically enhances product purity to above 97%, which is crucial for subsequent biological or chemical applications.
Research Findings and Optimization
- The optimized synthetic methods adapted from the preparation of 4-aminomethyl- and aminoethyl-benzenesulfonamide derivatives showed that reaction time and solvent choice are critical for maximizing yield and purity.
- Reaction times ranged from 7 to 24 hours under reflux conditions.
- The polarity of the amino acid side chain influenced the choice of base and solvent, impacting the reaction efficiency.
- Water-based reactions align with green chemistry principles, reducing environmental impact without compromising product quality.
Summary Table of Preparation Parameters
| Parameter | Optimal Condition for 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic Acid Synthesis |
|---|---|
| Reaction Medium | Water (aqueous sodium carbonate or bicarbonate solution) |
| Base | Sodium carbonate (non-polar substituents), Sodium bicarbonate (polar substituents) |
| Temperature | Reflux (approx. 100°C) |
| Reaction Time | 7–24 hours |
| Purification Method | Semi-preparative RP-C18 liquid chromatography |
| Yield Range | 56–99% |
| Purity after Purification | >97% |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Biological Activity
3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, also known as a derivative of amino acids with potential biological significance, has been studied for its various biological activities. This compound is of particular interest in pharmacology and biochemistry due to its structural features that suggest interactions with biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid
- Molecular Formula : C6H12N4O3
- Molecular Weight : 188.19 g/mol
This compound features an amino group, which is crucial for its biological activity, particularly in interactions with receptors and enzymes.
The biological activity of 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid is primarily attributed to its ability to interact with various biochemical pathways. It may function as a modulator of protein synthesis and cellular signaling pathways, potentially influencing:
- Enzyme Activity : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Receptor Binding : The compound may bind to receptors, affecting signal transduction pathways that regulate cellular responses.
Antimicrobial Activity
Research indicates that derivatives similar to 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Antitumor Potential
The compound has been investigated for its antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest . The activity against specific cancer types indicates a need for further exploration in clinical settings.
Case Studies and Research Findings
-
Case Study on Antimicrobial Effects :
- A study conducted on various amino acid derivatives, including 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid, showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency .
- Antitumor Activity Assessment :
Data Tables
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following compounds share structural similarities with 3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid but differ in substituents, influencing their reactivity, solubility, and biological activity:
Physicochemical Properties
- Polarity: The target compound’s carbamoyl and aminoethylamino groups increase hydrophilicity, favoring aqueous solubility but limiting membrane permeability.
- Lipophilicity : Aryl-substituted analogs (e.g., 3,4-dimethylphenyl ) are more lipophilic, enhancing tissue absorption but reducing solubility.
- Acid-Base Behavior: The aminoethylamino group in the target compound may act as a proton donor/acceptor, enabling pH-dependent interactions absent in ester or aryl analogs.
Q & A
Q. What are the recommended synthetic routes for 3-[(2-aminoethyl)amino]-3-carbamoylpropanoic acid?
A nucleophilic substitution approach is commonly employed. For example, reacting 3-chloropropanoic acid with 1,2-diaminoethane under basic aqueous conditions (e.g., NaOH) at 60–80°C for 6–12 hours. The reaction proceeds via displacement of the chloride by the primary amine, followed by carbamoylation at the β-position. Purification involves ion-exchange chromatography to isolate the zwitterionic product .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of:
- HPLC with UV detection (λ = 210–220 nm) to assess purity.
- NMR spectroscopy : The ¹H-NMR spectrum should show signals for the aminoethyl protons (δ 2.5–3.2 ppm) and the carbamoyl NH₂ group (δ 6.8–7.2 ppm).
- Mass spectrometry (ESI-MS) to confirm the molecular ion peak (expected m/z = 191.2 for [M+H]⁺) .
Q. What role does this compound play in peptide mimetics or β-amino acid research?
As a β-amino acid derivative, it serves as a building block for non-ribosomal peptides or foldamers. Its carbamoyl group enhances hydrogen-bonding capacity, enabling stable secondary structures in synthetic peptides .
Q. Are there standardized protocols for quantifying this compound in biological matrices?
Derivatize with dansyl chloride or o-phthalaldehyde to enhance UV/fluorescence detection. Separation via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
Use chiral stationary phases (e.g., Chirobiotic T) in HPLC or employ enzymatic resolution with acylases. Evidence from β-amino acid research suggests immobilized Candida antarctica lipase B effectively differentiates enantiomers via selective ester hydrolysis .
Q. What experimental strategies address contradictions in reported bioactivity data (e.g., inconsistent enzyme inhibition results)?
- Control for stereochemistry : Ensure enantiopure samples are used.
- Vary assay conditions : Test under differing pH (5.0–8.0), ionic strengths, and co-solvents to identify confounding factors.
- Structural analogs : Compare activity with derivatives lacking the carbamoyl or aminoethyl group to isolate functional contributors .
Q. How does steric hindrance from the aminoethyl group influence its reactivity in solid-phase peptide synthesis (SPPS)?
The aminoethyl side chain may reduce coupling efficiency due to steric bulk. Mitigate this by:
- Using coupling agents like HATU instead of DCC.
- Extending reaction times (2–4 hours) and increasing amino acid equivalents (3–5×) .
Q. What computational methods predict its interaction with biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding affinities. Parameterize the carbamoyl group using the AMBER force field, and validate with experimental IC₅₀ data .
Q. How do solvent polarity and pH affect its stability during long-term storage?
- Stability : Store lyophilized at −20°C in inert atmospheres (N₂ or Ar).
- pH sensitivity : Degrades above pH 8.0 via carbamoyl hydrolysis. Monitor by periodic NMR or LC-MS .
Data Interpretation & Optimization
Q. What analytical techniques resolve overlapping signals in its ¹³C-NMR spectrum?
Apply 2D NMR (HSQC, HMBC) to assign carbons:
Q. How to optimize reaction yield when scaling up synthesis?
- Use flow chemistry for precise temperature control (70°C ± 1°C).
- Replace batch reactors with continuous stirred-tank reactors (CSTRs) to minimize side products .
Q. What structural analogs of this compound exhibit enhanced bioavailability?
Methylation of the aminoethyl group (to reduce polarity) or incorporation of a pro-drug ester moiety at the carboxylic acid improves membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
